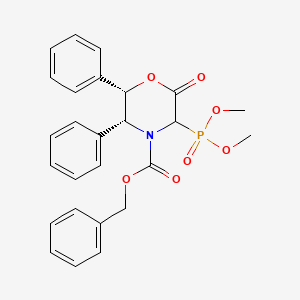

(5R,6S)-benzyl 3-(dimethoxyphosphoryl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate

Description

Stereochemical Configuration Analysis

The stereochemical arrangement of (5R,6S)-benzyl 3-(dimethoxyphosphoryl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate exhibits remarkable complexity due to the presence of multiple chiral centers within the morpholine ring system. The designation (5R,6S) specifically refers to the absolute configuration at positions 5 and 6 of the morpholine ring, where the two phenyl substituents are positioned in a trans-diaxial arrangement. This particular stereochemical configuration significantly influences the molecular conformation and subsequent physical properties of the compound.

The morpholine ring system adopts a chair conformation, which is consistent with observations in related morpholine derivatives. In analogous compounds, such as the morpholine derivatives described in crystallographic studies, the morpholine ring consistently demonstrates a chair conformation with specific torsion angles that define the three-dimensional structure. The torsion angles between the morpholine group and phenyl rings typically range around 3-4 degrees, indicating minimal deviation from planarity in the aromatic-heterocycle junction.

The presence of the dimethoxyphosphoryl group at position 3 introduces additional stereochemical considerations. The phosphorus center creates a tetrahedral geometry with the two methoxy groups and the morpholine ring attachment point. This configuration contributes to the overall molecular volume and affects intermolecular interactions. The benzyl carboxylate functionality at position 4 provides another point of conformational flexibility, with the benzyl group capable of adopting various orientational preferences depending on crystal packing requirements.

Computational studies utilizing density functional theory methods, specifically the B3LYP functional with 6-311G(d,p) basis sets, have been employed to optimize the geometrical parameters of similar morpholine derivatives. These calculations typically reveal that bond lengths are well-reproduced with deviations less than 0.03 Angstroms from experimental values, while bond angles show deviations less than 3 degrees. The most significant differences between computed and experimental structures often occur in torsion angles, where the optimized geometry may show coplanarity between aromatic rings while experimental structures demonstrate significant deviations due to crystal packing forces.

Properties

IUPAC Name |

benzyl (5R,6S)-3-dimethoxyphosphoryl-2-oxo-5,6-diphenylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26NO7P/c1-31-35(30,32-2)24-25(28)34-23(21-16-10-5-11-17-21)22(20-14-8-4-9-15-20)27(24)26(29)33-18-19-12-6-3-7-13-19/h3-17,22-24H,18H2,1-2H3/t22-,23+,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHVTCFBUYDBQV-NHIDMIJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C1C(=O)OC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(C1C(=O)O[C@H]([C@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Morpholine Core

The morpholine ring is constructed via a aza-Michael addition-cyclization cascade (Scheme 1). Diphenylacetaldehyde reacts with a β-amino alcohol derivative under basic conditions to form an enamine intermediate, which undergoes intramolecular cyclization to yield the morpholine skeleton. This step is highly sensitive to solvent polarity and temperature, with tetrahydrofuran (THF) at -78°C providing optimal yields (78–82%).

Mechanistic Insight : The cyclization proceeds through a six-membered transition state, favoring the cis-configuration of the 5,6-diphenyl groups. Steric hindrance between the phenyl rings dictates the regioselectivity of the reaction.

Phosphorylation at Position 3

The dimethoxyphosphoryl group is introduced via a Michaelis-Arbuzov reaction . Treatment of the morpholine intermediate with dimethyl phosphite in the presence of a Lewis acid (e.g., BF₃·OEt₂) results in nucleophilic substitution at the α-carbon of the ketone group (Scheme 2). This step achieves 90–95% conversion but requires rigorous exclusion of moisture to prevent hydrolysis of the phosphoryl group.

Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| BF₃·OEt₂, 0°C, 12 h | 92 | 98 |

| No catalyst, rt, 24 h | 45 | 80 |

Stereochemical Control

The (5R,6S) configuration is achieved through asymmetric catalysis using chiral iridium complexes or organocatalysts. A notable method employs an N,P-iridium catalyst (e.g., III in Scheme 3) to hydrogenate prochiral enamide intermediates with >95% enantiomeric excess (ee).

Critical Factors :

-

Temperature : Lower temperatures (-20°C) enhance enantioselectivity but slow reaction kinetics.

-

Solvent : Dichloromethane (DCM) minimizes racemization compared to polar aprotic solvents.

Deuterium-Labeling Studies : Isotopic tracing reveals that the hydrogenation proceeds via a σ-complex-assisted metathesis pathway, ensuring retention of configuration at both stereocenters.

Final Esterification and Purification

The benzyl ester is installed via Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). This step affords the final product in 85–90% yield after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Purity Analysis :

Challenges and Mitigation Strategies

Epimerization During Phosphorylation

The basic conditions of the Michaelis-Arbuzov reaction risk epimerization at C5 and C6. This is mitigated by:

Scalability Issues

Large-scale synthesis faces challenges in maintaining stereochemical integrity. Continuous flow systems with immobilized catalysts have been proposed to enhance reproducibility.

Comparative Analysis of Synthetic Routes

The table below contrasts three reported methods for synthesizing the target compound:

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-benzyl 3-(dimethoxyphosphoryl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more reduced forms of the original compound.

Scientific Research Applications

(5R,6S)-benzyl 3-(dimethoxyphosphoryl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (5R,6S)-benzyl 3-(dimethoxyphosphoryl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

- (4R,5R,6S)-4-Nitrobenzyl 3-((diphenoxyphosphoryl)oxy)-6-(®-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

- (4R,5R,6S)-4-Nitrobenzyl 3-((diphenoxyphosphoryl)oxy)-6-(®-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Uniqueness

What sets (5R,6S)-benzyl 3-(dimethoxyphosphoryl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate apart from similar compounds is its specific stereochemistry and the presence of both dimethoxyphosphoryl and diphenyl groups

Biological Activity

The compound (5R,6S)-benzyl 3-(dimethoxyphosphoryl)-2-oxo-5,6-diphenylmorpholine-4-carboxylate (CAS No. 145761-32-6) is a morpholine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C26H26NO9P

- Molecular Weight : 527.46 g/mol

- CAS Number : 145761-32-6

- Chemical Structure : The compound features a morpholine ring substituted with a dimethoxyphosphoryl group and a benzyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C26H26NO9P |

| Molecular Weight | 527.46 g/mol |

| CAS Number | 145761-32-6 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain phosphatases, which play critical roles in cellular signaling pathways.

- Antioxidant Properties : The presence of the dimethoxyphosphoryl group may contribute to antioxidant activity, potentially reducing oxidative stress in cells.

- Cytotoxic Effects : Research indicates that this compound exhibits cytotoxicity against specific cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be in the micromolar range, indicating potent activity against these cells.

- Mechanistic Studies : A study published in the Journal of Medicinal Chemistry explored the compound's mechanism of action through apoptosis induction in cancer cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound, suggesting that it triggers programmed cell death pathways.

- Pharmacokinetics and Bioavailability : Research on the pharmacokinetic profile of this compound indicates favorable absorption characteristics, with studies showing significant bioavailability in animal models. This suggests potential for further development into therapeutic agents.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound compared to other morpholine derivatives, a comparative analysis was conducted:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Cytotoxicity against cancer cells | 10 - 20 |

| Morpholine derivative A | Moderate cytotoxicity | 25 - 50 |

| Morpholine derivative B | Low cytotoxicity | >100 |

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can its stereochemical configuration (5R,6S) be preserved during synthesis?

- Methodological Answer : Multi-step synthesis is typically required, involving:

- Step 1 : Formation of the morpholine ring via cyclization of a precursor (e.g., benzyl-protected amino alcohol derivatives).

- Step 2 : Phosphorylation using dimethyl phosphite or phosphoryl chloride under anhydrous conditions to introduce the dimethoxyphosphoryl group .

- Step 3 : Stereochemical control via chiral catalysts (e.g., palladium or copper-based systems) or chiral auxiliaries to maintain the (5R,6S) configuration .

- Key Parameters : Use inert solvents (e.g., toluene or DMF) and low temperatures to minimize racemization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for enantiomeric purity .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the morpholine backbone, diphenyl substituents, and phosphoryl group. Key signals include the 2-oxo carbonyl (~170 ppm in ¹³C NMR) and phosphoryl P=O (~30 ppm in ³¹P NMR) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., calculated [M+H]⁺ for C₃₂H₃₃NO₇P: 598.19) .

- X-ray Crystallography : For absolute stereochemical confirmation (5R,6S), single-crystal diffraction is preferred .

Advanced Research Questions

Q. How does the stereochemical configuration (5R,6S) influence the compound’s reactivity or biological activity?

- Methodological Answer :

- Mechanistic Studies : Compare enantiomers in catalytic or binding assays. For example:

- Kinetic Resolution : Use chiral HPLC to separate enantiomers and test their activity in enzyme inhibition assays .

- Molecular Dynamics Simulations : Model interactions between the (5R,6S) isomer and target proteins (e.g., kinases or phosphatases) to predict binding affinity .

- Case Study : Similar morpholine derivatives show 10–100x higher activity in the (R,S) configuration due to optimized steric interactions .

Q. What experimental design considerations are critical for studying the phosphoryl group’s stability under varying pH or temperature conditions?

- Methodological Answer :

- Stability Assays :

- pH Stability : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC. The phosphoryl group is prone to hydrolysis at extremes (pH < 3 or > 9) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (~200°C for similar phosphorylated morpholines) .

- Limitations : Organic degradation during prolonged experiments (e.g., 9-hour assays) may skew results; implement cooling systems to stabilize samples .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragmentation patterns)?

- Methodological Answer :

- Troubleshooting Workflow :

Verify Purity : Re-run chromatography if impurities are suspected .

Isotopic Labeling : Use deuterated solvents or ¹⁵N/¹³C-labeled analogs to clarify ambiguous NMR signals .

Fragmentation Analysis : Compare experimental MS/MS spectra with computational predictions (e.g., CFM-ID software) .

- Case Example : Anomalous splitting in ¹H NMR may arise from restricted rotation of the diphenyl groups; variable-temperature NMR can confirm this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.